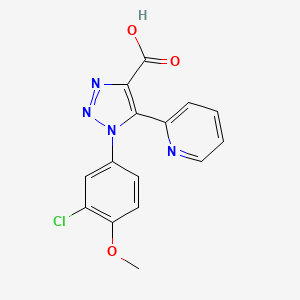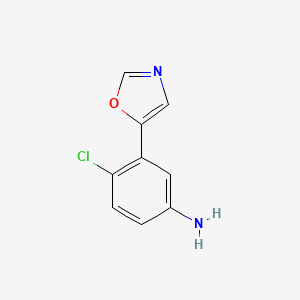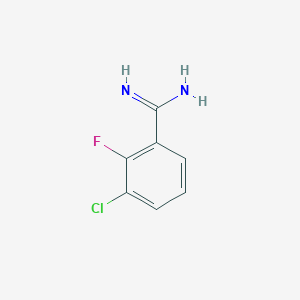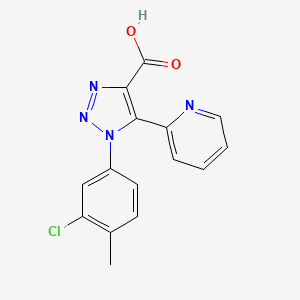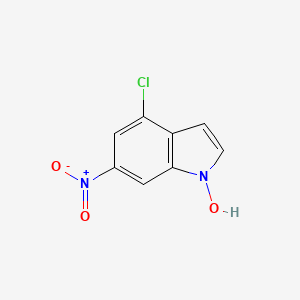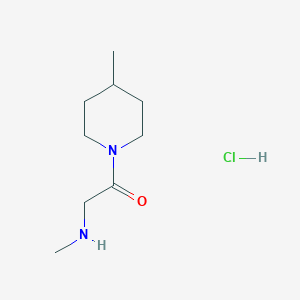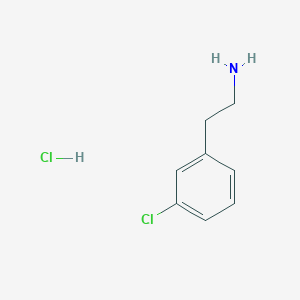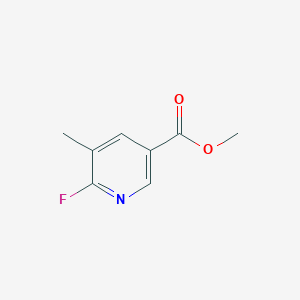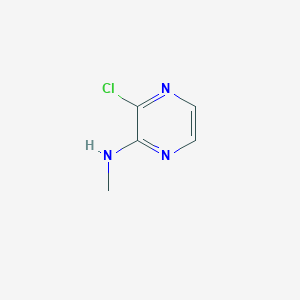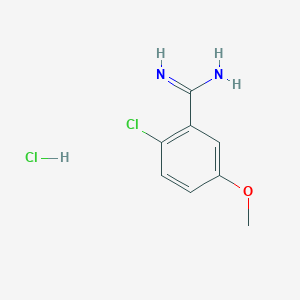![molecular formula C10H10ClN3S B1487779 4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole CAS No. 1249351-51-6](/img/structure/B1487779.png)
4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole
Overview
Description
This would involve identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve detailing the methods and conditions under which the compound can be synthesized. It would include the starting materials, the type of reactions involved, the catalysts used, and the yield of the product.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It would detail the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties.Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Techniques: The synthesis of related triazole compounds often involves various routes, including reactions with chloromethyl methyl ether, benzyl chloride, and other agents. For example, 4,5-dibromo-1H-1,2,3-triazole has been synthesized and reacted with different chloromethyl compounds, leading to products substituted at specific nitrogen atoms (Iddon & Nicholas, 1996).
- Chemical Reactions: Some triazoles have been used in reactions to create a variety of derivatives, such as sulfones and sulfonamides, which indicates the potential versatility of triazole compounds in chemical synthesis (Meshcheryakov & Shainyan, 2004).
Crystal Structure and Tautomerism
- Crystal Structure Analysis: The crystal structure of related triazoles, such as 3(5)-butylsulfanyl-5(3)-methyl-1H-1,2,4-triazole, has been studied, revealing insights into tautomerism and the positioning of substituents in the crystal form (Buzykin et al., 2006).
- Tautomer Preferences: Research has shown a preference for certain tautomers in triazoles, which is significant for understanding their chemical behavior and potential applications (Buzykin et al., 2008).
Biological and Pharmacological Activities
- Cytotoxic and Antimicrobial Activities: Some triazole derivatives have demonstrated promising cytotoxic, antibacterial, and antifungal activities. This suggests potential applications in pharmaceuticals and drug development (Sumangala et al., 2012).
Interactions and Physicochemical Properties
- Molecular Interactions: Studies on triazoles have explored their intermolecular interactions, such as lp⋯π interactions, which are crucial for understanding their behavior in various chemical and biological systems (Shukla et al., 2014).
- Physicochemical Analysis: The physicochemical properties, such as thermal stability and density of triazolyl-functionalized compounds, have been characterized, offering insights into their potential applications in materials science (Wang et al., 2007).
Safety And Hazards
This would involve studying the compound’s toxicity and potential hazards. It would include information on safe handling and disposal procedures.
Future Directions
This would involve discussing potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new synthesis methods that could be developed.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For less-studied compounds, some of this information might not be available. For a specific compound, it’s always a good idea to consult the primary scientific literature or databases like PubChem or ChemSpider.
properties
IUPAC Name |
4-(chloromethyl)-1-(3-methylsulfanylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-15-10-4-2-3-9(5-10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKHWCODSHSXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



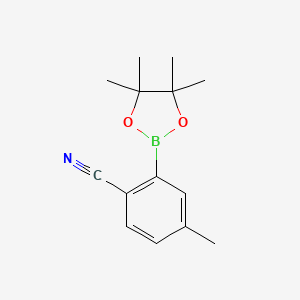
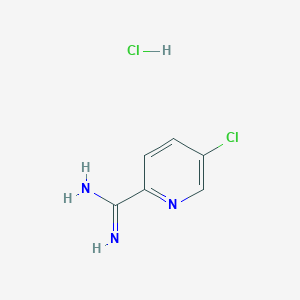
![ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1487699.png)

